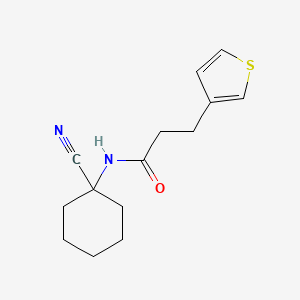
2-(4-(4-((2,4-ジメチルフェニル)アミノ)プテリジン-2-イル)ピペラジン-1-イル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound with a molecular formula of C20H25N7O This compound is characterized by the presence of a pteridine ring system, a piperazine ring, and an ethanol group
科学的研究の応用
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of various diseases.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in industrial applications, such as the development of new materials or chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pteridine ring system, the introduction of the piperazine ring, and the attachment of the ethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and characterization.
化学反応の分析
Types of Reactions
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
作用機序
The mechanism of action of 2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pteridine derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[4-[4-(2,4-dimethylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-3-4-16(15(2)13-14)23-19-17-18(22-6-5-21-17)24-20(25-19)27-9-7-26(8-10-27)11-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHSSJNOWVVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)
![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)




![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)

![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)
